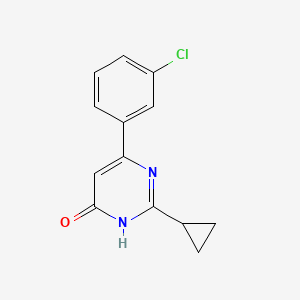

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTQMLUFTGSPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemische Analyse

Biochemical Properties

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial enzymes, potentially affecting oxidative phosphorylation processes. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound’s interaction with proteins can also influence protein folding and stability, thereby affecting cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in mitochondrial function, leading to altered energy production and increased oxidative stress. Additionally, it can affect calcium homeostasis and the progression of cell division, potentially leading to chromosomal instability. These cellular effects highlight the compound’s potential impact on various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit mitochondrial enzymes involved in oxidative phosphorylation, thereby disrupting ATP synthesis. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including persistent changes in mitochondrial activity and gene expression. These temporal effects are essential for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced mitochondrial function and improved cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including mitochondrial dysfunction, oxidative stress, and cellular damage. Understanding the dosage effects is critical for optimizing the compound’s use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and other metabolic processes. The compound’s impact on metabolic flux and metabolite levels can lead to changes in cellular energy production and overall metabolism. These interactions are vital for understanding the compound’s role in cellular physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in mitochondria, for example, can significantly impact mitochondrial function and cellular energy production

Biologische Aktivität

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chlorophenyl group and a cyclopropyl moiety, suggests unique interactions with biological targets, particularly in the context of enzyme inhibition and therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1412953-15-1

- Molecular Formula : C12H12ClN3O

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key kinases involved in various signaling pathways, similar to other pyrimidine derivatives known for their pharmacological effects. The compound's mechanism involves:

- Enzyme Inhibition : Targeting kinases such as PfGSK3 and PfPK6, which are crucial for cellular signaling in malaria parasites .

- Receptor Modulation : Potentially acting on receptors that regulate inflammatory responses and cell proliferation.

Antimalarial Activity

Recent research highlights the compound's potential as an antimalarial agent. It has been tested against Plasmodium falciparum kinases, showing significant inhibition at micromolar concentrations. For instance:

- IC50 Values : Compounds similar to this compound demonstrated IC50 values ranging from 200 to 700 nM against PfGSK3 and PfPK6, indicating promising antimalarial activity .

Anti-inflammatory Effects

In addition to its antimalarial properties, this compound has been evaluated for anti-inflammatory activity. Pyrimidine derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:

- COX Inhibition : Compounds in this class have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications:

- Substituents : The presence of the chlorophenyl group enhances potency against specific kinases, while the cyclopropyl ring contributes to the compound's overall stability and biological activity.

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| This compound | PfGSK3 | 328 ± 40 |

| Similar Pyrimidine Derivative | PfPK6 | 215 ± 21 |

| Celecoxib | COX | 40 ± 1 |

Case Studies

- Antimalarial Screening : A study assessed various pyrimidine derivatives for their ability to inhibit PfGSK3 and PfPK6. The results indicated that structural modifications significantly impacted potency, with some compounds achieving over 70% inhibition at low concentrations .

- Inflammation Models : In vivo models demonstrated that pyrimidine derivatives could reduce inflammation markers significantly compared to controls, suggesting potential for development into anti-inflammatory therapies .

Vergleich Mit ähnlichen Verbindungen

Substituent Position Variations: 3-Chlorophenyl vs. 2-Chlorophenyl Isomers

A key structural analog is 6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-ol (CAS 1304559-05-4, ). Meta substitution allows for better conjugation and planar alignment of the phenyl ring with the pyrimidine, enhancing π-π stacking interactions in biological targets .

Core Structure Modifications

Thiomorpholine Carboxylic Acid Derivatives ():

Compounds like (3S,5S,6S)-6-(3-Chlorophenyl)-6-hydroxy-5-methyl-3-thiomorpholine carboxylic acid replace the pyrimidine core with a thiomorpholine ring. The sulfur atom and carboxylic acid group increase polarity and hydrogen-bonding capacity, leading to higher water solubility but reduced membrane permeability compared to the pyrimidin-ol structure.- Pyrimidine-Carboxylic Acid Derivatives (): 2-Chloro-6-methylpyrimidine-4-carboxylic acid features a carboxylic acid group instead of a hydroxyl. This substitution lowers the pKa (≈2–3 vs. ≈8–10 for hydroxyl), enhancing ionization and aqueous solubility at physiological pH.

Functional Group Differences

- 6-(Chloromethyl)-2-phenylpyrimidin-4-ol (): The chloromethyl group increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions. The phenyl substituent (vs.

Key Properties and Research Findings

Hydrogen-Bonding and Solubility

The hydroxyl group in 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol acts as a hydrogen-bond donor, facilitating interactions with biological targets or crystal lattice formation. In contrast, carboxylic acid derivatives () exhibit stronger hydrogen-bonding networks, leading to higher melting points and solubility in polar solvents .

Electronic Effects

The electron-withdrawing chlorine atom in the 3-position stabilizes the pyrimidine ring via resonance, reducing electron density at the hydroxyl oxygen.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Key Properties (Inferred) |

|---|---|---|---|

| This compound | Pyrimidin-ol | 3-ClPh, cyclopropyl | Moderate acidity (pKa ~8–10), H-bond donor, high metabolic stability |

| 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | Pyrimidin-ol | 2-ClPh, cyclopropyl | Steric hindrance, lower solubility |

| 6-(Chloromethyl)-2-phenylpyrimidin-4-ol | Pyrimidin-ol | ClCH2, phenyl | High reactivity, lower stability |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine-carboxylic acid | Cl, CH3, COOH | High solubility (pKa ~2–3), polar interactions |

Vorbereitungsmethoden

Pyrimidine Core Formation

The pyrimidine ring is typically synthesized by cyclization of β-dicarbonyl compounds with amidines or guanidines under acidic or basic conditions. This step forms the 4-ol functionality inherently or allows for subsequent modification.

Incorporation of the Cyclopropyl Group at the 2-Position

- Alkylation of the pyrimidine ring at the 2-position with cyclopropyl halides or cyclopropylboronic acid derivatives.

- Use of strong bases or organometallic reagents to facilitate the substitution.

- Careful control of temperature and reaction time is critical to avoid ring-opening of the cyclopropyl group.

Formation of the 4-Hydroxy Group

- The 4-position hydroxy group can be introduced via oxidation of a corresponding 4-hydroxymethyl or 4-chloropyrimidine intermediate.

- Alternatively, direct hydroxylation during ring formation or post-synthetic modification using hydroxide sources under controlled conditions.

Representative Synthetic Procedures and Experimental Details

A typical synthetic sequence reported in related pyrimidine derivatives involves:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Pyrimidine ring synthesis | β-Dicarbonyl + amidine, acidic/basic catalyst | Cyclization to form pyrimidin-4-ol core | Moderate to high (50-80%) |

| 2. 6-Position arylation | Pd catalyst, 3-chlorophenylboronic acid, base, solvent (DMF/EtOH), microwave | Cross-coupling to install 3-chlorophenyl | Moderate (40-70%) |

| 3. 2-Position cyclopropylation | Cyclopropyl halide, base (NaH, K2CO3), solvent | Alkylation at 2-position | Moderate (30-60%) |

| 4. Purification | Chromatography (silica gel) | Isolation of pure compound | — |

Note: Exact yields depend on optimization and scale.

Research Findings and Structure-Activity Relationship (SAR) Insights

- Studies show that substitution at the 6-position with halogenated phenyl groups, such as 3-chlorophenyl, significantly affects biological activity, particularly kinase inhibition potency.

- Cyclopropyl substitution at the 2-position is tolerated and can enhance selectivity and metabolic stability.

- The 4-hydroxy group is crucial for hydrogen bonding interactions in the active site of target enzymes.

A summarized data table from kinase inhibition assays (related pyrimidine analogues) illustrates the impact of substituents:

| Compound ID | 6-Position Substituent | 2-Position Substituent | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|---|---|

| 4c | 3-Chlorophenyl | Cyclopropyl | ~700 | ~130 |

| 18j | 5-Chlorothiophene | Cyclopropyl | ~550 | ~130 |

| 18r | 5-Chloro (pyrimidine) | Cyclopropyl | ~174 | ~19 |

Note: These values are indicative of related compounds with similar substitution patterns.

Summary of Key Preparation Techniques

| Preparation Aspect | Methodology | Notes |

|---|---|---|

| Pyrimidine ring formation | Cyclization of β-dicarbonyl and amidine | Base or acid catalysis, moderate yields |

| 6-(3-Chlorophenyl) substitution | Pd-catalyzed Suzuki or Buchwald-Hartwig | Microwave assistance improves efficiency |

| 2-Cyclopropyl substitution | Alkylation with cyclopropyl halides | Requires careful control to preserve ring |

| 4-Hydroxy group formation | Oxidation or direct hydroxylation | Essential for biological activity |

| Purification | Silica gel chromatography | Ensures >95% purity |

Q & A

Q. What synthetic methodologies are recommended for synthesizing 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol?

A multi-step approach is typically employed, starting with the functionalization of the pyrimidine core. For example, nucleophilic substitution reactions can introduce the 3-chlorophenyl group, while cyclopropane ring formation may involve [2+1] cycloaddition using transition metal catalysts (e.g., palladium or copper). Microwave-assisted synthesis (optimized for regioselectivity and yield) is a viable method for pyrimidine derivatives, as demonstrated in similar compounds . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- 1H/13C NMR : Confirms substitution patterns and cyclopropane integration. For example, downfield shifts in aromatic protons (δ 7.2–8.0 ppm) indicate chlorophenyl substitution .

- IR Spectroscopy : Identifies hydroxyl (broad ~3200 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₀ClN₂O requires m/z 252.0463) .

- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in structurally related pyrimidines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during cyclopropane ring formation?

Regioselectivity is influenced by steric and electronic factors. Use of bulky ligands (e.g., tert-butylphosphine) with palladium catalysts directs substitution to the less hindered pyrimidine position. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) also modulate reaction pathways. Kinetic studies via in situ FTIR or HPLC monitoring can identify intermediates and optimize stepwise additions .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from assay variability. For instance:

- Cell Line Sensitivity : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity .

- Concentration Gradients : Dose-response curves (0.1–100 µM) clarify efficacy thresholds .

- Assay Conditions : Compare results under normoxic vs. hypoxic conditions, as oxygen levels affect metabolite stability .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use PDB structures (e.g., kinase domains in RCSB PDB ) to model binding poses. The chlorophenyl group may occupy hydrophobic pockets, while the hydroxyl forms hydrogen bonds with catalytic residues.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for electrophilic substitution .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The pyrimidine ring is susceptible to hydrolysis at extreme pH. Buffered solutions (pH 6–8) and inert atmospheres (N₂) enhance shelf life .

Q. What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) on the pyrimidine ring?

Electron-donating groups (e.g., cyclopropyl) deactivate specific ring positions. Use directing groups (e.g., boronic acids in Suzuki couplings) or Lewis acids (e.g., AlCl₃) to control EAS sites. Competitive experiments with isotopic labeling (e.g., ²H) track substitution patterns .

Methodological Notes

- Data Reproducibility : Document solvent purity (HPLC-grade), catalyst lot numbers, and reaction timelines.

- Safety Protocols : Follow H303/H313/H333 hazard codes; use fume hoods and PPE during synthesis .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.